molecular formula C34H22CuN4O6 B15342844 Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen CAS No. 16521-34-9

Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen

Cat. No.: B15342844
CAS No.: 16521-34-9
M. Wt: 646.1 g/mol
InChI Key: OPZGSCYAVKVXQO-UHFFFAOYSA-L
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Description

Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) is a complex organometallic compound with the molecular formula C34H21CuN4O6-. It is also known by its synonym, bis[3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid]copper(II) salt . This compound is notable for its vibrant color properties and is often used as a pigment, specifically known as C.I. Pigment Brown 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) typically involves the reaction of 3-hydroxy-4-(phenylazo)naphthalene-2-carboxylic acid with a copper(II) salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of copper complexes, while reduction can produce copper(I) complexes or elemental copper .

Scientific Research Applications

Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The phenylazo and naphthalene groups can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Bis[3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid]copper(II) salt
  • C.I. Pigment Brown 5
  • Cuprate(2-), bis[3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylato(2-)]-, dihydrogen

Uniqueness

Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) is unique due to its specific ligand structure, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

16521-34-9

Molecular Formula

C34H22CuN4O6

Molecular Weight

646.1 g/mol

IUPAC Name

copper;hydron;3-oxido-4-phenyldiazenylnaphthalene-2-carboxylate

InChI

InChI=1S/2C17H12N2O3.Cu/c2*20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h2*1-10,20H,(H,21,22);/q;;+2/p-2

InChI Key

OPZGSCYAVKVXQO-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].[Cu+2]

Origin of Product

United States

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